4-Amino-5-phenylacridin-9(10H)-one

Descripción general

Descripción

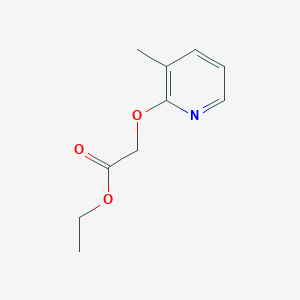

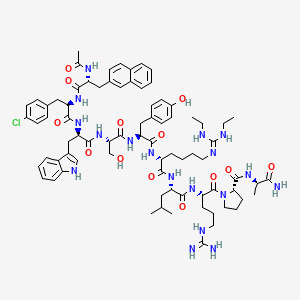

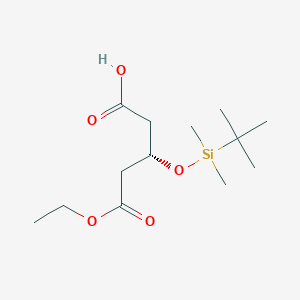

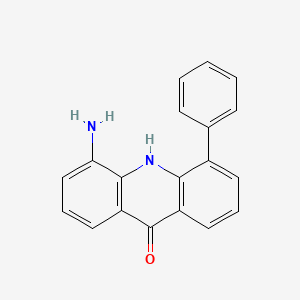

4-Amino-5-phenylacridin-9(10H)-one is a synthetic organic compound with a molecular formula of C19H14N2O. It is a member of the acridine family of compounds, which have been extensively studied for their biological and pharmacological properties. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties.

Aplicaciones Científicas De Investigación

Catalytic Synthesis and DNA Interaction Studies : Research by Dar, Shamsuzzaman, and Gatoo (2015) explored the catalytic synthesis of steroidal imidazo pyridines, which showed high binding affinity towards DNA and exhibited promising anti-proliferative activity against cancer cells. This highlights the potential use of such compounds in cancer research and treatment (Dar, Shamsuzzaman, & Gatoo, 2015).

Antiproliferative and Antimetastatic Activities : Charris and colleagues (2021) synthesized derivatives of 5H-indeno pyridine and studied their effects against prostate cancer cell lines. Their findings suggest that specific structural features of these molecules contribute significantly to their antiproliferative and antimetastatic activities (Charris et al., 2021).

Enantioselective Reductions : A study by Talma and colleagues (1985) focused on chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. This research is relevant for the development of chiral compounds in pharmaceuticals (Talma et al., 1985).

Antimicrobial Activity and Cytotoxicity : Lee et al. (2014) investigated the roles of phenylalanine and valine residues in the antimicrobial peptide Piscidin-1. Their findings contribute to the understanding of peptide-based antibiotics and their potential therapeutic applications (Lee et al., 2014).

Corrosion Inhibition : Ansari, Quraishi, and Singh (2014) explored Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel. This study is significant for industrial applications, particularly in materials science and engineering (Ansari, Quraishi, & Singh, 2014).

Intramolecular Electron Transfer in Photochemistry : Fasani and colleagues (2006) examined the intramolecular electron transfer in the photochemistry of nitrophenyldihydropyridines. This research has implications for understanding photoinduced electron-transfer systems (Fasani et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-5-phenylacridin-9(10H)-one is the thermally activated delayed fluorescence (TADF) compounds . These compounds are designed to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .

Mode of Action

This compound, when used as an acceptor in TADF compounds, interacts with its targets by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity . This suppresses conformation relaxation and generates a high KR . The phosphorescence of the compound with unexpected higher energy than its fluorescence originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel RISC process from the TSCT and 3 LE states to the 1 CT state, a high KRISC is realized .

Biochemical Pathways

The affected biochemical pathway involves the reverse intersystem crossing (RISC) process . This process facilitates light emission in organic light-emitting diodes (OLEDs) and thereby achieves an internal quantum efficiency (IQE) of up to 100% . The energy splittings between the S1 (1 CT) and T1 (3 LE) states and the T1 and T2 (3 CT) states are gradually reduced, which facilitates the multichannel RISC .

Pharmacokinetics

The compound shows a short tadf lifetime of 16 μs and a high fluorescence quantum yield of 949%

Result of Action

The molecular and cellular effects of this compound’s action result in a high fluorescence quantum yield . The yellow organic light-emitting diode with the compound as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W−1 .

Action Environment

The compound’s performance in oleds suggests that it may be stable and effective in various environments .

Propiedades

IUPAC Name |

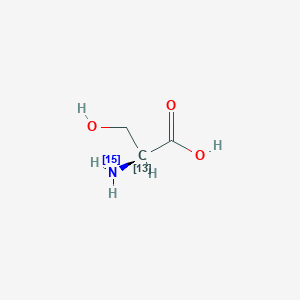

4-amino-5-phenyl-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c20-16-11-5-10-15-18(16)21-17-13(12-6-2-1-3-7-12)8-4-9-14(17)19(15)22/h1-11H,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGONNJZYFDPHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587519 | |

| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893612-60-7 | |

| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.